molecular formula C14H16N4OS B10867229 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea

1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea

Cat. No.: B10867229
M. Wt: 288.37 g/mol
InChI Key: FDBJGBPUFSTSBR-UHFFFAOYSA-N
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Description

    Starting Material: 2-(1H-imidazol-4-yl)ethylamine.

    Reaction: The intermediate from the first step is then reacted with 2-(1H-imidazol-4-yl)ethylamine to form the final product.

    Conditions: This step may require heating and the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the following steps:

  • Formation of the Acetylphenyl Intermediate

      Starting Material: 4-acetylphenylamine.

      Reaction: The amine group of 4-acetylphenylamine is reacted with an isothiocyanate derivative to form the thiourea linkage.

      Conditions: This reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents or alkylating agents are typically used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetylphenyl)-3-[2-(1H-imidazol-1-yl)ethyl]thiourea: Similar structure but with a different position of the imidazole nitrogen.

    1-(4-acetylphenyl)-3-[2-(1H-imidazol-2-yl)ethyl]thiourea: Another positional isomer.

    1-(4-acetylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea: Different substitution pattern on the imidazole ring.

Uniqueness

1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness can make it a valuable compound for developing new therapeutic agents or materials with tailored properties.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea

InChI

InChI=1S/C14H16N4OS/c1-10(19)11-2-4-12(5-3-11)18-14(20)16-7-6-13-8-15-9-17-13/h2-5,8-9H,6-7H2,1H3,(H,15,17)(H2,16,18,20)

InChI Key

FDBJGBPUFSTSBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2

Origin of Product

United States

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